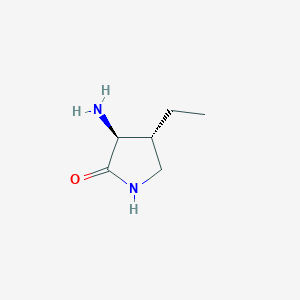

(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(3S,4R)-3-amino-4-ethylpyrrolidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-2-4-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)/t4-,5+/m1/s1 |

InChI Key |

XBUCGJWKELNMPB-UHNVWZDZSA-N |

Isomeric SMILES |

CC[C@@H]1CNC(=O)[C@H]1N |

Canonical SMILES |

CCC1CNC(=O)C1N |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for 3s,4r 3 Amino 4 Ethylpyrrolidin 2 One and Chiral Pyrrolidinone Scaffolds

Strategies Employing Chiral Pool Precursors for Pyrrolidinone Construction

The chiral pool approach is a powerful strategy in asymmetric synthesis, leveraging the abundance of enantiopure building blocks provided by nature, such as amino acids and sugars. mdpi.comwikipedia.org This method is efficient as the inherent chirality of the starting material is transferred to the target molecule, often through a series of stereospecific reactions. wikipedia.org

Amino acids are among the most versatile chiral precursors for pyrrolidine (B122466) synthesis due to their inherent stereochemistry and functional groups. mdpi.com L-proline and its derivatives, which already contain the pyrrolidine ring, are particularly prominent starting materials. rsc.orgmdpi.com

L-proline is the only proteogenic amino acid with a secondary amine incorporated into a cyclic side chain, making it an exceptionally rigid and conformationally restricted molecule. nih.gov This unique structure has made it a cornerstone in the synthesis of a vast array of pyrrolidine-containing natural products and pharmaceuticals. rsc.org Similarly, 4-hydroxy-L-proline (Hyp), a post-translationally modified form of proline prevalent in collagen, serves as a highly versatile building block. pku.edu.cn Its additional hydroxyl group provides a functional handle for further chemical transformations and influences the conformational preferences of the pyrrolidine ring. pku.edu.cnacs.org

A common strategy involves the modification of pyroglutamic acid, a derivative of glutamic acid, which can be transformed into various 2,5-disubstituted pyrrolidines. acs.org For instance, pyroglutamic acid can be converted into a hemiaminal intermediate, which then undergoes diastereoselective additions to install substituents on the pyrrolidinone core. acs.org The synthesis of proline derivatives often starts with the amino acid itself, which can be condensed to form an oxazolidinone, alkylated, and then hydrolyzed to yield the substituted product with high optical purity. nih.gov These methods provide reliable access to a wide range of chiral pyrrolidine scaffolds. nih.govacs.org

Beyond amino acids, other natural products serve as excellent starting points for chiral pyrrolidinone synthesis. Their complex, stereodefined structures can be manipulated to form the desired heterocyclic core.

Sugars: D-mannitol, an abundant sugar alcohol, can be readily transformed into chiral bis-epoxides. These intermediates can then react with organocuprates to form C2-symmetrical 1,4-diols, which are precursors to trans-2,5-dialkylpyrrolidines. acs.org

Hydroxycitric Acid Lactones: The natural products (2S,3S)- and (2S,3R)-3-hydroxy-5-oxotetrahydrofuran-2,3-dicarboxylic acids, which can be isolated in large quantities from certain tropical plants, are versatile precursors for constructing 3-substituted and 3,4-disubstituted chiral pyrrolidine-2,5-diones. acs.orgacs.org

Terpenes: Members of the terpene family, such as α-pinene, are valuable components of the chiral pool. wikipedia.org For example, diisopinocampheylborane, derived from α-pinene, is a widely used reagent for the asymmetric reduction of ketones, a key step in many synthetic sequences that can lead to chiral building blocks for pyrrolidinone synthesis. wikipedia.org

De Novo Asymmetric Synthesis Approaches to Pyrrolidinone Ring Systems

De novo synthesis involves the construction of the pyrrolidinone ring from acyclic precursors. This approach offers high flexibility and convergency, with asymmetric catalysis being the key to controlling the stereochemical outcome. acs.orgacs.org

Asymmetric organocatalysis has emerged as a third pillar of enantioselective synthesis, alongside biocatalysis and metal-mediated catalysis. beilstein-journals.org It utilizes small, chiral organic molecules to catalyze stereoselective transformations. unibo.it The pyrrolidine motif itself is a privileged structure in many organocatalysts, with proline and its derivatives being central to the field. mdpi.comnih.gov These catalysts typically operate via enamine or iminium ion intermediates, mimicking the mechanisms of Class I aldolase (B8822740) enzymes. nih.gov

The asymmetric Michael addition is a cornerstone carbon-carbon bond-forming reaction for the synthesis of chiral pyrrolidinones. acs.org In a typical reaction, a chiral pyrrolidine-based catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic Michael acceptor, such as a nitroolefin, in a highly stereocontrolled fashion. acs.orgnih.gov

The design of the catalyst is crucial for achieving high stereoselectivity. Many efficient catalysts are derived from L-prolinol and feature bulky groups that effectively shield one face of the enamine intermediate, directing the approach of the electrophile to the opposite face. acs.orgnih.gov For example, new pyrrolidine-based organocatalysts have been synthesized from (R)-glyceraldehyde acetonide and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgnih.gov Another study developed chiral pyrrolidinyl-oxazole-carboxamides that catalyzed the addition of ketones to nitroalkenes with excellent stereoselectivities (up to >99/1 dr and 99% ee) under solvent-free conditions. nih.gov

Table 1: Performance of Organocatalyst OC1 in the Michael Addition of Propanal to (E)-β-Nitrostyrene Data extracted from a representative study on new pyrrolidine-based organocatalysts. beilstein-journals.org

| Entry | Solvent | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |

|---|---|---|---|---|---|---|

| 1 | CH2Cl2 | - | 24 | 99 | 90:10 | 75 |

| 2 | Toluene | - | 24 | 99 | 91:9 | 73 |

| 3 | THF | - | 24 | 99 | 89:11 | 74 |

| 4 | CH3CN | - | 24 | 99 | 85:15 | 69 |

| 5 | Dioxane | - | 24 | 99 | 89:11 | 76 |

| 6 | CH2Cl2 | TFA (20) | 24 | 99 | 95:5 | 81 |

The direct asymmetric aldol (B89426) reaction is another powerful tool for constructing chiral frameworks that can be converted into pyrrolidinones. nih.gov The reaction, often catalyzed by proline or its derivatives, unites two carbonyl partners to create a β-hydroxy ketone with up to two new stereocenters. nih.govtandfonline.com The accepted mechanism involves the formation of an enamine from the catalyst and a ketone donor, which then adds to an aldehyde acceptor. The catalyst's carboxylic acid group often plays a key role in activating the aldehyde through hydrogen bonding, thereby organizing the transition state for high stereoselectivity. nih.gov

Numerous proline-based organocatalysts have been developed to improve the efficiency and stereoselectivity of the aldol reaction. nih.gov For example, a proline-based organocatalyst featuring an oxadiazolone ring, which improves solubility in organic solvents, has been shown to effectively catalyze the asymmetric condensation between aromatic aldehydes and various ketones, yielding aldol products with excellent stereoselectivities (dr up to 97:3 and ee >99.9%). tandfonline.com Similarly, fluorous (S)-pyrrolidine sulfonamides have been used as recyclable organocatalysts for highly enantioselective aldol reactions on water. acs.org

Table 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde with Various Catalysts Data compiled from studies on chiral pyrrolidine derivatives in organocatalysis. tandfonline.com

| Catalyst (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) |

|---|---|---|---|---|

| Catalyst A (20) | 48 | 90 | 95:05 | 80 |

| Catalyst B (20) | 48 | 92 | 94:06 | 82 |

| Catalyst C (20) | 72 | 85 | 90:10 | 75 |

Organocatalytic Methodologies for Enantioselective Pyrrolidinone Formation

Tandem and Cascade Reactions Incorporating Pyrrolidinone Scaffolds

Tandem, or cascade, reactions offer a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. wikipedia.org This approach enhances atom economy and reduces waste, time, and labor. wikipedia.org

One notable cascade reaction for synthesizing functionalized pyrrolidinone scaffolds involves a Smiles-Truce rearrangement. acs.orgnih.gov In this process, arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions. The reaction proceeds through a three-step sequence:

Nucleophilic ring-opening of the cyclopropane by the sulfonamide. acs.org

The resulting enolate engages in a Smiles-Truce aryl transfer. acs.orgnih.gov

Subsequent lactam formation yields the α-arylated pyrrolidinone. acs.orgnih.gov

This metal-free, one-pot method is operationally simple and provides access to densely functionalized, biologically relevant pyrrolidinones from commercially available starting materials. acs.org The products can be readily diversified, for instance, by cleaving the ester group to allow for further functionalization. acs.org

Another example is the copper-catalyzed three-component tandem amination/cyanation/alkylation sequence. Starting from a primary amine-tethered alkyne, this reaction produces α-cyano pyrrolidines with good yield and regioselectivity in a single pot. nih.gov

Transition Metal-Catalyzed Asymmetric Syntheses of Pyrrolidinone Derivatives

Transition metal catalysis is a versatile and powerful tool for the asymmetric synthesis of pyrrolidinone derivatives, enabling the construction of chiral centers with high levels of control. acs.orgacs.org Various metals, including palladium, rhodium, iridium, and iron, have been successfully employed in these transformations. acs.orgacs.orgnih.govresearchgate.net These methods often involve the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org

Recent advances have focused on first-row transition metals like iron, which are more abundant and less toxic than their second-row counterparts (e.g., rhodium, palladium). acs.org For example, an iron-catalyzed asymmetric reductive cross-coupling of ketimines with unactivated alkyl halides has been developed to produce α-tertiary amino esters and amides with high enantioselectivity. acs.org This protocol uses a commercially available iron salt, a chiral bisoxazoline-phosphine ligand, and manganese as a reductant, highlighting a move towards more sustainable catalytic systems. acs.org

Asymmetric hydrogenation is a fundamental and widely used technique for the stereoselective synthesis of chiral molecules. wikipedia.orgokayama-u.ac.jp It involves the addition of hydrogen across a prochiral double bond, such as in an enamine or enoate, using a chiral transition-metal catalyst to create one or more stereocenters. okayama-u.ac.jpajchem-b.com Rhodium, ruthenium, and iridium are the most common metals used for this purpose, often complexed with chiral phosphine (B1218219) ligands like BINAP or DuPhos. wikipedia.orgokayama-u.ac.jp

The synthesis of chiral β-amino acids, key components of many pharmaceuticals, can be achieved through the asymmetric hydrogenation of N-acylated β-enamine esters. okayama-u.ac.jp While this substrate requires additional chemical steps to prepare, it often results in excellent activity and enantioselectivity. okayama-u.ac.jp For instance, the rhodium-catalyzed hydrogenation of β-substituted α-(acylamino) acrylate (B77674) derivatives is a robust method for producing α- and β-amino acid-based chiral drugs. ajchem-b.com Similarly, iridium-catalyzed asymmetric hydrogenation has proven highly effective for synthesizing chiral γ-amino alcohols from α-amino ketones with enantioselectivities up to 99.9%. ajchem-b.com

| Catalyst System | Substrate Type | Chiral Product | Enantioselectivity |

| [Rh(cod)2]OTf / (S)-Ligand | Z-enamine | Chiral amine precursor | High |

| Ru-BINAP | α-substituted β-keto ester | Carbapenem antibiotic intermediate | High |

| (R, R)-Et-DuPhos-Rh | β-(acylamino)acrylate (MAC) | (R)-amino acid derivative | >99% ee (R) |

| Chiral Spiro Iridium | α-amino ketone | Chiral β-amino alcohol | up to 99.9% ee |

This table presents examples of catalyst systems and their performance in asymmetric hydrogenation for synthesizing chiral building blocks.

Palladium-catalyzed reactions are central to the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. Specifically, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides provide a direct route to N-aryl-2-allyl pyrrolidines. nih.govnih.gov These reactions exhibit high diastereoselectivity, typically favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

The versatility of this methodology is enhanced through tandem processes. A tandem N-arylation/carboamination sequence allows for the modular construction of N-aryl-2-allyl pyrrolidines from simple precursors: a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov This is achieved using a monophosphine-supported palladium(0) catalyst. nih.gov The mechanism involves the initial N-arylation of the primary amine, followed by the intramolecular carboamination to form the pyrrolidine ring. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.netnih.gov This strategy is particularly valuable for the synthesis of highly functionalized pyrrolidine-2,3-diones. researchgate.netbeilstein-journals.org

A reported three-component cyclization/allylation followed by a Claisen rearrangement provides access to densely functionalized pyrrolidine-2,3-dione (B1313883) products containing an all-carbon quaternary stereocenter. nih.gov This method demonstrates high diastereoselectivity. nih.gov The general approach often begins with the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via MCRs of enolizable carbonyls, amines, and aldehydes. nih.govbeilstein-journals.org These intermediates can then be further elaborated. For example, a three-component reaction between an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate produces a 4-acetyl-3-hydroxy-3-pyrroline-2-one. beilstein-journals.org Subsequent reaction with an aliphatic amine yields a 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivative. beilstein-journals.org

| Reaction Type | Reactants | Product Scaffold | Key Features |

| Three-component | Methyl ester, Aldehyde, 2,4-DMBA | 4-allylpyrrolidine-2,3-dione | Diastereoselective, Quaternary stereocenter |

| Three-component | Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate | 4-acetyl-3-hydroxy-3-pyrroline-2-one | Intermediate for pyrrolidine-2,3-diones |

| Biocatalytic Oxidation/Addition | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Functionalized pyrrolidine-2,3-diones | Mild conditions, Stereoselective |

This table summarizes multicomponent strategies for the synthesis of pyrrolidine-2,3-dione scaffolds.

Cyclization Reactions for Chiral Pyrrolidinone Scaffolds

Ring-forming, or cyclization, reactions are fundamental to the synthesis of pyrrolidinone scaffolds. organic-chemistry.orgorganic-chemistry.org A variety of strategies exist, leveraging different mechanisms to construct the five-membered lactam ring with stereochemical control.

One approach involves the cyclization of amide dianions with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method is efficient and scalable, proceeding via nucleophilic attack at the bromine-bearing carbon, followed by intramolecular cyclization. organic-chemistry.org Another powerful strategy is the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids. organic-chemistry.org This reaction forms two new carbon-carbon bonds and a single stereocenter with good enantioselectivity, enabled by a C1-symmetric chiral diene ligand. organic-chemistry.org Radical cyclizations also provide a pathway to the pyrrolidine ring system. acs.org

Reductive cyclizations involve a reduction step as part of the ring-closing cascade. These methods can transform acyclic precursors into cyclic products in a single, highly controlled step. An iridium-catalyzed reductive [3 + 2] cycloaddition reaction of amides and conjugated alkenes is a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.orgnih.gov This strategy uses Vaska's complex to reductively generate an azomethine ylide, which then undergoes cycloaddition. nih.gov

Rhodium-catalyzed reductive cyclization of 1,6-enynes mediated by hydrogen is another prominent example. acs.org This catalytic C-C bond formation proceeds via the capture of hydrogenation intermediates. The choice of catalyst and conditions allows for high diastereoselectivity in the formation of the cyclic products. acs.org

Radical-Mediated Cyclizations

Radical cyclizations have emerged as a powerful tool for the construction of the pyrrolidine ring system. acs.org This methodology offers a unique approach to forming carbon-carbon or carbon-heteroatom bonds under mild conditions, often with good functional group tolerance. nih.gov The conventional strategy involves the generation of an iminyl radical, which then undergoes an intramolecular cyclization with a C=C bond to form the five-membered ring. nih.gov

A notable application of this strategy is in the enantioselective synthesis of (+)-bulgecinine, a chiral pyrrolidine. rsc.org In this synthesis, an aldehyde precursor reacts with tributyltin hydride in the presence of AIBN (Azobisisobutyronitrile) to initiate a radical cyclization, successfully forming the core pyrrolidine structure. rsc.org The regiochemistry of these cyclizations, such as the 5-exo cyclization of α-sulfenyl, α-sulfinyl, and α-sulfonyl-5-hexenyl radicals, has been studied to ensure the selective formation of the desired five-membered ring. acs.org These radical approaches are valued for their mild reaction conditions and compatibility with a variety of functional groups. nih.gov

| Precursor Type | Radical Initiator | Key Features | Product Type | Ref. |

| Aldehyde | Tributyltin hydride/AIBN | Forms key C-C bond for ring closure | Chiral Pyrrolidine | rsc.org |

| Homoallylic Diazirines | External Radical | Divergent synthesis of pyrrolines | Pyrroline Derivatives | nih.gov |

| Alkyl Azides | [FeIII(TF4DMAP)Cl] | Intramolecular sp3 C-H amination | Pyrrolidines | organic-chemistry.org |

Intramolecular Nucleophilic Additions

The formation of the pyrrolidinone ring through intramolecular nucleophilic additions is a cornerstone of heterocyclic synthesis. This strategy typically involves the cyclization of an acyclic precursor where a nitrogen nucleophile attacks an internal electrophilic carbon. mdpi.comnih.gov A variety of substrates and catalysts can be employed to facilitate this ring-closing reaction, providing access to diversely substituted pyrrolidines and pyrrolidinones. organic-chemistry.org

One efficient approach involves the cyclization of an alcohol precursor using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature, which leads to the formation of a Boc-protected pyrrolidine. mdpi.comnih.gov Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds also provides a mild and effective route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Furthermore, the combination of iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones has been used to synthesize highly substituted, sterically hindered chiral pyrrolidines. acs.org This particular method allows for the complete quaternization of the two α-carbon atoms of the pyrrolidine ring with high regio- and stereoselectivity. acs.org

| Precursor | Catalyst/Reagent | Reaction Type | Product | Ref. |

| Acyclic Alcohol | NaH in DMF | Intramolecular Cyclization | Boc-protected Pyrrolidine | mdpi.comnih.gov |

| Alkene with N-nucleophile | Copper catalyst | Intramolecular C-H Amination | Pyrrolidine | organic-chemistry.org |

| Cyclic Nitrone | Organometallic Reagents | Iterative Nucleophilic Additions | C2-Symmetric Pyrrolidine | acs.org |

| ω-azido carboxylic acids | Tf2O | Intramolecular Schmidt reaction | 2-substituted pyrrolidines | organic-chemistry.org |

Dynamic Kinetic Resolution and Desymmetrization Processes

Dynamic kinetic resolution (DKR) and desymmetrization are powerful strategies for converting racemic or prochiral starting materials into single, enantiomerically pure products with theoretical yields of up to 100%. wikipedia.orgyoutube.com DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction, allowing the catalyst to convert the entire racemic mixture into a single chiral product. wikipedia.orgprinceton.edu This process relies on the catalyst selectively lowering the transition state energy for one enantiomer, making that pathway kinetically favored. wikipedia.org For a DKR to be efficient, the rate of racemization should be significantly faster than the rate of reaction of the slower-reacting enantiomer. youtube.comprinceton.edu

Desymmetrization, on the other hand, involves the enantioselective transformation of a prochiral or meso compound, which possesses a plane of symmetry, into a chiral molecule. researchgate.net Two efficient protocols for the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter have been developed using oxetane (B1205548) desymmetrization. organic-chemistry.orgnih.gov These methods utilize either a tert-butylsulfinamide chiral auxiliary or a catalytic system with a chiral phosphoric acid. organic-chemistry.org Enzymatic desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines through ester hydrolysis or transesterification has also been shown to provide monoesters in high enantiomeric excess. researchgate.net These techniques are highly valuable in asymmetric synthesis for producing key chiral intermediates for biologically active compounds. researchgate.netnih.gov

| Strategy | Substrate Type | Key Feature | Product | Ref. |

| Dynamic Kinetic Resolution | Racemic mixture | In-situ racemization coupled with enantioselective reaction | Enantiopure compound | wikipedia.orgprinceton.edu |

| Oxetane Desymmetrization | Prochiral oxetane | Use of chiral auxiliary or chiral phosphoric acid catalyst | Chiral pyrrolidine with quaternary center | organic-chemistry.orgnih.gov |

| Enzymatic Desymmetrization | Meso-N-Boc-pyrrolidine | Ester hydrolysis or transesterification | Chiral monoester | researchgate.net |

| Cyclocondensation | Racemic delta-oxo (di)acid | Generation of chiral non-racemic oxazolo[3,2-a]piperidone lactams | Enantioselective Piperidines | nih.gov |

Stereocontrol Strategies in Pyrrolidinone Synthesis

Diastereoselective Synthesis of Pyrrolidinone Intermediates

Achieving high diastereoselectivity is critical in the synthesis of polysubstituted pyrrolidinone intermediates. Various methods have been developed to control the relative stereochemistry of newly formed chiral centers. Palladium(II)-catalyzed carboxylation of chiral olefins under strong basic conditions has been shown to produce pyrrolidinones in excellent yields and with high diastereoselectivity. nih.gov Another powerful method is the 1,3-dipolar cycloaddition between azomethine ylides and N-tert-butanesulfinylazadienes, which can generate up to four stereogenic centers with high regio- and diastereoselectivity. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes is another effective strategy, affording 2,3-trans-pyrrolidines with moderate selectivity and both 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity. nih.gov Furthermore, a one-pot, four-step protocol involving the highly diastereoselective addition of silyl-substituted organolithium intermediates to chiral sulfinimines has been developed for the synthesis of silyl-substituted pyrrolidines. acs.org

| Method | Substrate | Catalyst/Reagent | Diastereoselectivity | Product | Ref. |

| Palladium-Catalyzed Carboxylation | Chiral Olefins | Palladium(II) | High | Polysubstituted Pyrrolidinones | nih.gov |

| 1,3-Dipolar Cycloaddition | N-tert-Butanesulfinylazadienes & Azomethine Ylides | Ag2CO3 | Good to Excellent | Densely Substituted Pyrrolidines | acs.org |

| Copper-Promoted Aminooxygenation | Alkenes | Copper(II) | Excellent (for 2,5-disubstituted) | Disubstituted Pyrrolidines | nih.gov |

| Organolithium Addition | Silyl-substituted Organolithiums & Chiral Sulfinimines | N/A | Excellent (dr 99:1) | Silyl-Substituted Pyrrolidines | acs.org |

Enantioselective Control in Pyrrolidinone Ring Formation

Enantioselective control is paramount in synthesizing optically pure pyrrolidinone scaffolds. mdpi.com A common and effective approach is to start the synthesis from a readily available chiral precursor, such as proline or 4-hydroxyproline, which introduces a pre-formed chiral center into the molecule. mdpi.com This "chiral pool" strategy ensures the production of optically pure compounds with good yields. mdpi.com

Catalytic asymmetric methods provide a more versatile route. For example, the enantioselective intramolecular oxidative amidation of alkenes can be achieved using a (pyrox)Pd(II)(TFA)2 catalyst and O2 as the oxidant. organic-chemistry.org Another powerful strategy is the asymmetric [3+2] cycloaddition reaction. Iridium-catalyzed reductive azomethine ylide generation from lactams, followed by intramolecular cycloaddition, can produce complex pyrrolidine architectures with high diastereocontrol. acs.org Similarly, asymmetric allylic alkylation can be used to establish a stereogenic quaternary center, which is then converted to a chiral pyrrolidine via a stereoretentive ring contraction. nih.gov The desymmetrization of prochiral compounds, such as using a chiral phosphoric acid catalyst with a protected amine, also offers excellent enantioselectivity in pyrrolidine synthesis. organic-chemistry.org

| Method | Catalyst/System | Key Feature | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Allylic Alkylation & Ring Contraction | N/A | Sets stereochemistry before ring formation | Good | nih.gov |

| Oxetane Desymmetrization | Chiral Phosphoric Acid | Catalytic asymmetric induction | Excellent | organic-chemistry.org |

| Intramolecular Oxidative Amidation | (pyrox)Pd(II)(TFA)2 | Uses O2 as oxidant at room temperature | Good | organic-chemistry.org |

| Chiral Pool Synthesis | Proline/4-hydroxyproline | Utilizes naturally available chirality | High | mdpi.com |

| 1,3-Dipolar Cycloaddition | Chiral Auxiliary | Auxiliary directs the approach of the dipole | >99% | acs.org |

Application of Chiral Auxiliaries in Pyrrolidinone Stereochemistry

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is highly effective and reliable for the synthesis of enantiomerically pure compounds. wikipedia.org After the desired stereoselective transformation, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org

In pyrrolidinone synthesis, chiral auxiliaries have been successfully employed to control stereochemistry in various reactions. For instance, Oppolzer's camphorsultam has been used as a chiral auxiliary in an asymmetric 1,3-dipolar cycloaddition to construct a 3,4-syn substituted pyrrolidine moiety with a high degree of diastereoselectivity and enantioselectivity. acs.org The chiral auxiliary shields one face of the dipolarophile, directing the dipole to approach preferentially from the other face. acs.org Evans oxazolidinones are another class of widely used auxiliaries. acs.orgwikipedia.org The use of tert-butylsulfinamide as a chiral auxiliary, combined with an indium triflate catalyst, provides excellent diastereoselectivity in the synthesis of enantioenriched pyrrolidines from oxetanes under mild conditions. organic-chemistry.org The strategic application of these auxiliaries, often derived from natural products like amino acids or terpenes, has been instrumental in the synthesis of complex, biologically active molecules. nih.gov

| Chiral Auxiliary | Reaction Type | Key Advantage | Typical Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Ref. |

| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | High diastereofacial bias, recoverable auxiliary | High diastereoselectivity | acs.org |

| tert-Butylsulfinamide | Oxetane Desymmetrization | Excellent diastereoselectivity under mild conditions | High | organic-chemistry.org |

| Evans Oxazolidinones | Aldol Reactions | Forms predictable syn-aldol products | >93% de | acs.orgbath.ac.uk |

| (R)-phenylglycinol | Cyclocondensation | Used in dynamic kinetic resolution processes | High | nih.gov |

| Proline-derived Ni(II) complex | Asymmetric Alkylation | Recyclable auxiliary for large-scale synthesis | High | mdpi.com |

Role of Protecting Groups in Directing Stereoselective Transformations

In the synthesis of 3,4-disubstituted pyrrolidin-2-ones, the protecting group on the nitrogen atom of the 3-amino substituent plays a pivotal role in establishing the relative stereochemistry of the C3 and C4 positions. The steric and electronic properties of the protecting group can dictate the facial selectivity of key bond-forming reactions, such as conjugate additions and alkylations. Common protecting groups employed in this context include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, each exhibiting distinct directing effects.

The introduction of a protecting group is a reversible chemical modification of a functional group to achieve chemoselectivity in a subsequent reaction. nih.gov For amines, conversion to a carbamate, such as a Boc or Cbz derivative, renders the nitrogen non-nucleophilic, allowing for selective reactions at other sites. deepdyve.com

Influence on Conjugate Addition Reactions

A prevalent strategy for constructing the 3-amino-4-alkyl-pyrrolidin-2-one core involves the Michael addition of a nitrogen nucleophile to an α,β-unsaturated lactam or a related precursor. The stereochemical outcome of this addition is highly dependent on the nature of the nitrogen protecting group. The bulky tert-butoxycarbonyl (Boc) group, for instance, often directs the incoming nucleophile to the face opposite to its own location, leading to a trans relationship between the substituents at C3 and C4. This is a classic example of steric hindrance dictating the stereochemical pathway.

In contrast, other protecting groups might favor the formation of the cis diastereomer through different mechanisms, such as chelation control or other electronic interactions. The choice between a kinetically or thermodynamically controlled reaction, which can sometimes be influenced by the protecting group, also plays a crucial role in determining the final stereochemical outcome. researchgate.net

Directing Effects in Alkylation and Reduction Steps

Protecting groups also exert significant stereocontrol in the alkylation of pyrrolidinone enolates and the reduction of exocyclic double bonds at the C4 position. For instance, in the synthesis of related 3,4-disubstituted pyrrolidin-2-ones, the alkylation of enolates derived from N-Boc protected lactams has been shown to favor the formation of the trans product. nih.gov The steric bulk of the Boc group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

Similarly, in the catalytic hydrogenation of a 4-alkylidene-pyrrolidin-2-one precursor, the protecting group on the 3-amino substituent can direct the approach of hydrogen to the catalyst surface. A bulky protecting group will favor the delivery of hydrogen from the less hindered face, leading to the desired (3S,4R) stereochemistry. The choice of catalyst in conjunction with the protecting group is critical in achieving high diastereoselectivity in such reductions.

The following table summarizes the general influence of common protecting groups on the stereochemical outcome of key synthetic steps leading to 3,4-disubstituted pyrrolidin-2-ones.

| Protecting Group | Key Transformation | Typical Stereochemical Outcome | Directing Effect |

| Boc | Michael Addition | trans | Steric Hindrance |

| Boc | Enolate Alkylation | trans | Steric Hindrance |

| Cbz | Catalytic Hydrogenation | Dependent on catalyst and substrate | Can influence facial selectivity |

| Sulfinyl | Aza-Michael Reaction | High diastereoselectivity | Chiral auxiliary control |

It is important to note that while these trends are generally observed, the specific reaction conditions, substrate, and other chiral auxiliaries present in the molecule can also significantly impact the stereochemical outcome. researchgate.net

The strategic selection and manipulation of protecting groups are, therefore, indispensable tools for the synthetic chemist, enabling the precise construction of complex chiral molecules like (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one with a high degree of stereocontrol.

Advanced Spectroscopic and Structural Elucidation of Chiral Pyrrolidinones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chiral molecules like "(3S,4R)-3-Amino-4-ethylpyrrolidin-2-one". High-resolution 1H and 13C NMR spectra would provide initial information on the molecular structure, confirming the presence of the ethyl group, the pyrrolidinone ring, and the amino group.

For the crucial assignment of the relative stereochemistry of the substituents at the C3 and C4 positions, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be utilized. These experiments detect through-space interactions between protons. For the (3S,4R) configuration, a spatial proximity between the proton at C3 and the protons of the ethyl group at C4 would be expected, which would be observable as cross-peaks in the 2D spectrum. The coupling constants (J-values) between the protons on the pyrrolidinone ring, obtained from high-resolution 1H NMR, would also provide valuable information about the dihedral angles and thus the preferred conformation of the five-membered ring.

A variable temperature NMR study could also be conducted to understand the conformational dynamics of the molecule. Changes in the chemical shifts and coupling constants with temperature can provide insights into the energetic barriers between different ring puckering conformations.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 3.5 - 3.7 | m | - |

| H-4 | 2.8 - 3.0 | m | - |

| H-5 | 3.2 - 3.4 | m | - |

| -CH₂- (ethyl) | 1.4 - 1.6 | m | - |

| -CH₃ (ethyl) | 0.9 - 1.1 | t | - |

| NH | 7.5 - 7.8 | br s | - |

| NH₂ | 1.8 - 2.2 | br s | - |

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of "this compound". Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the chemical formula.

Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. For a pyrrolidinone structure, common fragmentation pathways often involve the loss of the amino group, the ethyl group, or cleavage of the pyrrolidinone ring. The study of these fragmentation patterns is crucial for the structural confirmation and for the identification of related compounds in complex mixtures. The fragmentation of substituted pyrrolidines has been studied, and these established pathways would serve as a basis for interpreting the mass spectrum of the target compound.

Table 2: Predicted HRMS Data for this compound (C₆H₁₂N₂O)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 129.1028 | - |

| [M+Na]⁺ | 151.0847 | - |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique would provide a three-dimensional model of "this compound" in the solid state. To perform this analysis, a suitable single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

The crystallographic data would not only confirm the (3S,4R) configuration but also provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which govern the supramolecular structure.

Chiroptical Spectroscopy, including Circular Dichroism (CD), for Enantiomeric Excess and Conformational Studies

Chiroptical techniques are highly sensitive to the stereochemical features of a molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would be a key technique for studying "this compound". The CD spectrum provides information about the chiral environment of the chromophores within the molecule, such as the carbonyl group of the lactam.

The experimental CD spectrum could be compared with a theoretically calculated spectrum, typically obtained using time-dependent density functional theory (TD-DFT), to confirm the absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer and can be used to determine the enantiomeric excess of a sample.

Furthermore, CD spectroscopy is a powerful tool for studying the conformational preferences of chiral molecules in solution. nih.govnih.gov Different conformations can give rise to distinct CD signals, and by studying the spectrum under various conditions (e.g., different solvents or temperatures), it is possible to gain insight into the conformational equilibrium of the pyrrolidinone ring. nih.gov

Derivatization and Chemical Modification Strategies of 3s,4r 3 Amino 4 Ethylpyrrolidin 2 One Scaffolds

Introduction of Additional Chiral Centers on the Pyrrolidinone Ring System

Creating new stereocenters on the pyrrolidinone ring system of (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one allows for the synthesis of diastereomerically pure compounds with increased structural complexity. This can be achieved through several stereoselective synthetic strategies.

One common approach is the diastereoselective alkylation of the C5-enolate . By employing a chiral auxiliary or a chiral base, it is possible to control the facial selectivity of the incoming electrophile, leading to the formation of one diastereomer in preference to the other. The existing stereocenters at C3 and C4 can exert a directing effect on this process, although the degree of this influence depends on the specific reaction conditions and substrates.

Another strategy involves [3+2] cycloaddition reactions , where the pyrrolidinone scaffold is part of a larger reacting system. For instance, an azomethine ylide can be generated from a derivative of the C3-amino group, which can then undergo a cycloaddition with a dipolarophile. This reaction can create up to four new contiguous stereocenters with high levels of stereocontrol. mappingignorance.org The stereochemical outcome is often dictated by the geometry of the azomethine ylide and the approach of the dipolarophile.

Furthermore, catalytic asymmetric hydrogenation of a pyrrole precursor can be a powerful method to generate multiple stereocenters in a single step with high diastereoselectivity. researchgate.net While this is a strategy for the de novo synthesis of substituted pyrrolidines, similar principles of catalyst-directed stereocontrol can be applied to reactions on the pre-existing this compound core.

The stereoselective synthesis of densely substituted pyrrolidines is an active area of research, with methods like 1,3-dipolar cycloadditions being particularly valuable for generating multiple stereogenic centers simultaneously. acs.org

| Strategy | Key Reaction | Potential New Chiral Centers |

| Diastereoselective Alkylation | C5-enolate reaction with chiral electrophile | C5 |

| [3+2] Cycloaddition | Azomethine ylide cycloaddition | Multiple centers on the new ring |

| Directed Hydrogenation | Reduction of a double bond introduced on a side chain | On the side chain |

Synthesis of Pyrrolidinone-Based Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger molecules to create conjugates and hybrid structures. This is a common strategy in medicinal chemistry to combine the features of different pharmacophores or to attach the scaffold to a carrier molecule.

The C3-amino group is the most frequent point of attachment for conjugation. It can be used to form stable amide or sulfonamide linkages with a wide variety of molecules, including:

Other heterocyclic systems: Creating hybrid molecules with potentially synergistic properties.

Peptides: The pyrrolidinone can be incorporated as a constrained amino acid mimic.

Linkers: For attachment to solid supports for combinatorial synthesis or to reporter groups for biological assays.

For example, the synthesis of spirooxindole–pyrrolidine (B122466)/pyrrolizidine-linked 1,2,3-triazole conjugates has been achieved through one-pot multicomponent reactions, demonstrating the feasibility of creating complex hybrid systems. tandfonline.com Similarly, pyrrolidine derivatives have been conjugated with various moieties like thiazole, coumarin, and metal complexes. researchgate.net

The synthesis of such conjugates often involves standard coupling chemistries. For instance, amide bond formation can be achieved using coupling reagents like EDC/HOBt or HATU. The regioselectivity of these reactions is generally high, given the greater nucleophilicity of the primary C3-amino group compared to the lactam nitrogen.

| Conjugate Type | Linkage Chemistry | Example Partner Molecule |

| Heterocycle Hybrid | Amide bond formation | Substituted benzoic acid |

| Peptide Conjugate | Peptide coupling (e.g., EDC/HOBt) | Amino acid or peptide |

| Biotinylated Derivative | Amide bond formation | Biotin-NHS ester |

Exploration of Structure–Activity Relationships (SAR) in a Purely Chemical Context

Structure-activity relationship (SAR) studies in a purely chemical context aim to understand how modifications to the molecular structure of this compound derivatives influence their chemical properties, such as reactivity, stability, and conformational preferences. This knowledge is fundamental for designing molecules with specific desired characteristics.

Key structural modifications and their potential impact on chemical properties include:

Substitution at the C3-Amino Group: The nature of the substituent on the amino group can significantly affect its basicity and nucleophilicity. Electron-withdrawing groups (e.g., acyl, sulfonyl) will decrease the basicity, while electron-donating groups (e.g., alkyl) will increase it. This, in turn, influences the reactivity of the amino group in further chemical transformations.

Modification of the C4-Ethyl Group: Altering the length or branching of the alkyl chain at the C4 position can impact the lipophilicity of the molecule. The steric bulk of this group can also influence the preferred conformation of the pyrrolidinone ring.

SAR studies on pyrrolidine derivatives have shown that modifications to functionalities and stereochemistry can have varied effects on their properties. mdpi.comnih.gov For instance, in some series of pyrrolidin-2-one derivatives, the introduction of specific substituents at particular positions has been shown to be crucial for certain chemical or physical properties. researchgate.net

| Modification Site | Structural Change | Potential Impact on Chemical Properties |

| C3-Amino Group | Acylation | Decreased basicity and nucleophilicity |

| C3-Amino Group | Alkylation | Increased basicity and nucleophilicity |

| Lactam Nitrogen | Introduction of a bulky group | Altered ring conformation, steric hindrance |

| C4-Ethyl Group | Chain extension or branching | Increased lipophilicity, altered steric profile |

| C5 Position | Introduction of an electron-withdrawing group | Increased acidity of C5-proton |

Applications of 3s,4r 3 Amino 4 Ethylpyrrolidin 2 One in Academic Chemical Research

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The primary anticipated role for a molecule like (3S,4R)-3-Amino-4-ethylpyrrolidin-2-one is as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex, stereochemically defined molecules, which is critical in drug development as different enantiomers can have vastly different biological effects.

While numerous studies detail the use of related pyrrolidine (B122466) derivatives, such as those derived from proline and hydroxyproline, in the synthesis of complex targets, no specific examples of the incorporation of the this compound scaffold into larger, complex molecules were identified in the available literature. A European patent describes a synthetic route to a closely related compound, cis-3-Amino-1-hydroxy-4-ethylpyrrolidin-2-one, highlighting the interest in this structural motif, but does not detail its subsequent use in complex molecule synthesis. The synthesis of various substituted pyrrolidin-2-ones is often a key step in creating novel compounds, but the specific application of this ethyl-substituted aminolactam remains un- or under-reported.

Role as Ligands in Asymmetric Catalysis

Chiral pyrrolidines are foundational components of many successful ligands for asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. The nitrogen and oxygen atoms within the this compound structure could potentially coordinate with metal centers, while the defined stereochemistry could induce asymmetry in catalytic transformations.

However, a review of the literature did not yield any instances of this compound being employed as a ligand or a precursor to a ligand in asymmetric catalysis. Research in this area tends to focus on derivatives of proline, such as diarylprolinol silyl ethers, or other more complex pyrrolidine-based structures.

Application in the Development of Novel Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Proline and its derivatives are among the most famous organocatalysts. The bifunctional nature of this compound (containing both a nucleophilic amino group and a lactam) makes it a plausible candidate for development into a novel organocatalyst.

Despite this potential, there are no specific reports of this compound being used to catalyze chemical reactions or serving as the starting scaffold for a new class of organocatalysts. The field has seen the development of a vast array of pyrrolidine-based organocatalysts, but the (3S,4R)-3-amino-4-ethyl variant does not appear among them in published studies.

Exploration of Novel Chemical Reactions and Methodologies

New chemical building blocks can often enable the discovery and development of novel chemical reactions. Their unique reactivity can open doors to previously inaccessible chemical space. There is no available information to suggest that this compound has been utilized in the exploration of new reaction methodologies.

Scaffold for Probing Biochemical Pathways (Non-Clinical)

Substituted pyrrolidines are frequently used as scaffolds to develop chemical probes for studying biological systems, such as inhibiting enzymes or modulating protein-protein interactions.

Investigation of Biofilm Formation Mechanisms

Bacterial biofilms are a major challenge in medicine, and novel scaffolds are needed to develop agents that can inhibit their formation or eradicate existing biofilms. While some studies have investigated pyrrolidine-2,3-diones as scaffolds for anti-biofilm agents against bacteria like S. aureus, there is no specific research indicating that this compound has been used to probe the mechanisms of biofilm formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.